3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide
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Overview
Description
3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and an azetidine ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and oxadiazole intermediates, followed by their coupling with an azetidine derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide include other azetidine carboxamides, pyrazine derivatives, and oxadiazole-containing molecules. Examples include:
- 3-(pyrazin-2-yl)-1,2,4-oxadiazole derivatives
- N-(p-tolyl)azetidine-1-carboxamides
- Other azetidine-based compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazin-2-yl derivatives with 1,2,4-oxadiazole intermediates followed by the introduction of the azetidine ring. The process is characterized by several steps including cyclization and functional group modifications to achieve the desired molecular structure.
Antimycobacterial Activity
Recent studies highlight the compound's potential as an antimycobacterial agent. Structural modifications similar to those found in other pyrazine derivatives have shown promising results against Mycobacterium tuberculosis. For instance, compounds with similar oxadiazole frameworks exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Antitumor Activity
Research indicates that derivatives related to this compound display notable antitumor properties. For example, compounds containing the oxadiazole moiety have been evaluated for their cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that certain derivatives can inhibit the growth of leukemia cell lines such as L1210 and P388, with some exhibiting IC50 values in the low micromolar range .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA synthesis : Certain derivatives interfere with nucleic acid metabolism.
- Disruption of cellular processes : By targeting specific enzymes involved in critical pathways, these compounds can induce apoptosis in cancer cells .
Study on Antitubercular Activity
In a study focusing on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, several compounds were synthesized and tested for their anti-tubercular activity. Among these, a few demonstrated significant efficacy with IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for further development .
Cytotoxicity Evaluation
The cytotoxic effects of related compounds were assessed using the HEK-293 cell line. The results showed that most active compounds had minimal toxicity, suggesting a favorable therapeutic index for further exploration in clinical settings .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-2-4-13(5-3-11)20-17(24)23-9-12(10-23)16-21-15(22-25-16)14-8-18-6-7-19-14/h2-8,12H,9-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKRUFYKVBFCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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